molecular formula C9H14N2O2 B2612078 2-(1H-imidazol-1-yl)-4-methylpentanoic acid CAS No. 1314897-50-1

2-(1H-imidazol-1-yl)-4-methylpentanoic acid

Cat. No.: B2612078
CAS No.: 1314897-50-1
M. Wt: 182.223
InChI Key: PJQNDAFEYAGZDY-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-4-methylpentanoic acid is a chemical compound that features an imidazole ring attached to a pentanoic acid backbone The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-4-methylpentanoic acid typically involves the formation of the imidazole ring followed by its attachment to the pentanoic acid backbone. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various imidazole derivatives.

Scientific Research Applications

2-(1H-imidazol-1-yl)-4-methylpentanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure to 2-(1H-imidazol-1-yl)-4-methylpentanoic acid.

    Imidazole-4-acetic acid: Another compound with an imidazole ring and a carboxylic acid group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike histidine, which is naturally occurring, this compound is synthetically derived and can be tailored for specific applications .

Properties

IUPAC Name

2-imidazol-1-yl-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7(2)5-8(9(12)13)11-4-3-10-6-11/h3-4,6-8H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQNDAFEYAGZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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